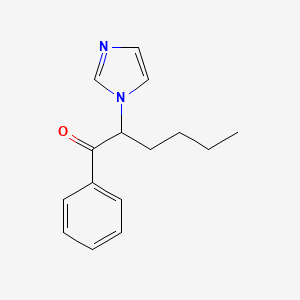

2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60851-26-5 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

2-imidazol-1-yl-1-phenylhexan-1-one |

InChI |

InChI=1S/C15H18N2O/c1-2-3-9-14(17-11-10-16-12-17)15(18)13-7-5-4-6-8-13/h4-8,10-12,14H,2-3,9H2,1H3 |

InChI Key |

SFTXCWBYUCINRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 2 1h Imidazol 1 Yl 1 Phenylhexan 1 One

Retrosynthetic Analysis and Precursor Selection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one, the primary disconnection points are the C-N bond between the imidazole (B134444) ring and the hexanone backbone, and the C-C bonds of the hexanone chain.

A key disconnection strategy involves breaking the bond between the imidazole nitrogen and the alpha-carbon of the ketone. This leads to two primary precursors: imidazole and an α-functionalized ketone, such as 2-bromo-1-phenylhexan-1-one (B8628378). This approach is advantageous as it utilizes readily available imidazole and a ketone that can be synthesized from 1-phenylhexan-1-one.

Alternative retrosynthetic approaches could involve the construction of the imidazole ring itself from acyclic precursors already attached to the hexanone backbone. However, the former strategy is often more direct and efficient.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Rationale for Selection |

|---|---|---|

| Imidazole | Imidazole | Commercially available and serves as the nucleophile. |

| 2-Bromo-1-phenylhexan-1-one | 2-Bromo-1-phenylhexan-1-one | Can be prepared from 1-phenylhexan-1-one and provides the electrophilic site for imidazole attachment. |

Direct Synthetic Approaches to Imidazole-Ketone Compounds

Several synthetic methodologies can be employed for the construction of this compound, broadly categorized into nucleophilic substitution, catalytic coupling, and multi-component reactions.

The most direct and widely used method for the synthesis of N-substituted imidazoles is the nucleophilic substitution reaction between an α-halo ketone and imidazole. nih.govorgsyn.org In this approach, 2-bromo-1-phenylhexan-1-one would be treated with imidazole in the presence of a base. The imidazole acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the formation of the desired product. youtube.com

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism. The choice of base is crucial to neutralize the hydrobromic acid formed during the reaction and can influence the reaction rate and yield. Common bases include potassium carbonate, sodium bicarbonate, or triethylamine. orgsyn.org The reactivity of α-haloketones is enhanced due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond. nih.gov

Table 2: Representative Conditions for Nucleophilic Substitution

| Solvent | Base | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Acetonitrile | K₂CO₃ | Reflux | 75-90 |

| DMF | NaHCO₃ | 80 | 70-85 |

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the C-N bond. beilstein-journals.org While less common for this specific transformation than nucleophilic substitution, methods like the Buchwald-Hartwig amination could potentially be adapted. This would involve the coupling of an aryl or vinyl halide with an amine in the presence of a palladium or copper catalyst. In the context of synthesizing the target molecule, this could involve coupling imidazole with a suitable precursor.

More relevant are copper-catalyzed methods for the synthesis of imidazole derivatives from ketones. nih.gov These reactions can proceed via α-amination of the ketone followed by subsequent cyclization or condensation steps. For instance, a one-pot synthesis can be initiated by a copper salt with an inorganic ammonium (B1175870) source, leading to the formation of imidazole derivatives from aryl alkyl ketones through C-H activation, α-amination, and oxidative C-C bond cleavage. nih.gov

Multi-component reactions (MCRs) provide an efficient route to complex molecules in a single step by combining three or more reactants. rsc.orgacs.orgacs.org The Debus-Radziszewski imidazole synthesis is a classic example of a multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org

To apply this to this compound, a modified approach would be necessary where the hexanone backbone is incorporated into one of the starting materials. A plausible, though more complex, route could involve the reaction of phenylglyoxal (B86788) (a 1,2-dicarbonyl), pentanal (an aldehyde), and a nitrogen source to construct a substituted imidazole that is then further modified. More modern MCRs can offer more direct routes to highly substituted imidazoles. organic-chemistry.orgrsc.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is key to optimizing reaction conditions and predicting potential side products.

For the nucleophilic substitution reaction of 2-bromo-1-phenylhexan-1-one with imidazole, the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The imidazole nitrogen attacks the carbon atom bearing the bromine from the backside, leading to a trigonal bipyramidal transition state. In this transition state, the N-C bond is forming while the C-Br bond is breaking. The presence of the adjacent carbonyl group can stabilize this transition state through orbital overlap, thus accelerating the reaction compared to a simple alkyl halide. youtube.com

In multi-component reactions, such as the Debus-Radziszewski synthesis, the mechanism is more complex and not fully elucidated. wikipedia.org It is believed to involve the initial condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to form the aromatic imidazole ring. wikipedia.org The reaction likely involves several intermediates, including imines and enamines, before the final aromatization step.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazole |

| 2-Bromo-1-phenylhexan-1-one |

| 1-Phenylhexan-1-one |

| Phenylglyoxal |

| Pentanal |

| Potassium Carbonate |

| Sodium Bicarbonate |

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The primary route for synthesizing this compound typically involves the nucleophilic substitution of a suitable leaving group at the α-position of 1-phenylhexan-1-one with imidazole. A common precursor is 2-bromo-1-phenylhexan-1-one. The reaction is an N-alkylation of the imidazole ring, which is a well-established process.

Kinetic Considerations: The rate of this SN2 reaction is dependent on several factors, including the concentration of both the imidazole and the α-halo-ketone, the nature of the leaving group, the solvent, and the temperature. The reaction generally follows second-order kinetics, where the rate is proportional to the product of the concentrations of both reactants. The reactivity of the leaving group is a critical kinetic factor, with the typical trend being I > Br > Cl > F. Therefore, using 2-bromo-1-phenylhexan-1-one as a substrate generally results in a faster reaction rate compared to the chloro-analogue.

The nucleophilicity of the imidazole nitrogen also plays a crucial role. While imidazole is a good nucleophile, its reactivity can be enhanced by the use of a base to deprotonate it, forming the more nucleophilic imidazolide (B1226674) anion. However, strong bases can also promote side reactions, such as elimination or self-condensation of the ketone. Therefore, a careful choice of base and reaction conditions is necessary to favor the desired substitution reaction. The reaction kinetics are also influenced by steric hindrance around the reaction centers.

Computational studies on similar nucleophilic substitution reactions of imidazole with 2-bromo-1-arylethanone derivatives indicate that the reaction proceeds through a transition state with a significant degree of charge separation, which is stabilized by polar solvents. semanticscholar.org The thermodynamic stability of the final product, this compound, ensures that the equilibrium lies far to the product side, leading to high conversion rates under appropriate conditions.

Stereochemical Outcomes of Synthetic Routes to this compound

The target molecule, this compound, possesses a chiral center at the α-carbon. Therefore, synthetic routes can result in either a racemic mixture or an enantiomerically enriched or pure product.

If the synthesis starts from a racemic precursor, such as 2-bromo-1-phenylhexan-1-one, the direct N-alkylation of imidazole will proceed via an SN2 mechanism. This reaction involves the inversion of configuration at the chiral center. However, since the starting material is racemic, the product will also be a racemic mixture of (R)- and (S)-2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one.

To achieve an enantiomerically enriched product, a stereoselective synthesis is required. This can be accomplished through several strategies:

Use of a Chiral Starting Material: Starting with an enantiomerically pure precursor, such as (R)- or (S)-2-bromo-1-phenylhexan-1-one, would lead to the corresponding enantiomer of the product via an SN2 reaction with inversion of stereochemistry. The synthesis of such chiral α-haloketones can be achieved through various asymmetric halogenation methods.

Chiral Catalysis: The use of a chiral catalyst can induce enantioselectivity in the C-N bond formation. While less common for direct N-alkylation of imidazoles with α-haloketones, related enantioselective α-amination reactions of ketones have been developed. otago.ac.nz These methods often employ chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome.

Kinetic Resolution: A racemic mixture of the product or a precursor could potentially be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.

For instance, in the synthesis of related antifungal azole compounds, enantioselective synthesis is crucial for biological activity. researchgate.net The synthesis of optically pure compounds often involves the reduction of an α-azolyl ketone precursor using a chiral reducing agent to obtain a specific stereoisomer of the corresponding alcohol. researchgate.net This highlights the importance of controlling the stereochemistry at the α-carbon.

Optimization of Synthetic Protocols for Enhanced Yield and Selectivity

The optimization of synthetic protocols is crucial for maximizing the yield and selectivity of this compound, while minimizing side products and reaction times. Key parameters for optimization include the choice of solvent, reaction conditions, and the catalyst system.

The choice of solvent significantly impacts the rate and outcome of the N-alkylation of imidazole. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (ACN) are often used for the N-alkylation of imidazoles. nano-ntp.comresearchgate.net These solvents can accelerate the reaction rate by stabilizing the charged transition state. nano-ntp.com

Polar Protic Solvents: Protic solvents like ethanol (B145695) or water can also be used, but they may solvate the imidazole nucleophile through hydrogen bonding, potentially reducing its reactivity. nano-ntp.com However, in some cases, a mixture of polar protic and aprotic solvents can provide a good balance of solubility and reactivity. nano-ntp.com

Nonpolar Solvents: Nonpolar solvents such as toluene (B28343) or hexane (B92381) are generally not suitable for this reaction due to the poor solubility of the imidazole salt intermediates.

Reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to an increase in side products. The optimal temperature is typically determined empirically to achieve a reasonable reaction time with minimal byproduct formation. The presence of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the acid formed during the reaction and to deprotonate the imidazole, enhancing its nucleophilicity. otago.ac.nz

Table 1: Effect of Solvent on the Yield of N-Alkylated Imidazoles in Analogous Reactions

| Entry | Solvent | Yield (%) | Reference |

| 1 | DMF | 60 | nih.gov |

| 2 | DMSO | 54 | nih.gov |

| 3 | Acetonitrile | Not specified | researchgate.net |

| 4 | Dioxane | 96 | nih.gov |

| 5 | Ethanol/Water (1:1) | 90 | nano-ntp.com |

Data presented is for analogous N-alkylation reactions of imidazoles and may not be directly representative of the synthesis of this compound.

While the direct N-alkylation of imidazole with an α-haloketone may not always require a catalyst, transition metal catalysis, particularly with copper, has been extensively used for C-N bond formation in the synthesis of N-aryl imidazoles. researchgate.netrsc.org The principles of catalyst screening and performance are applicable to optimizing the synthesis of the target compound, especially if alternative synthetic routes are considered, such as the coupling of imidazole with a 1-phenylhexan-1-one derivative.

Copper(I) and Copper(II) salts are commonly employed as catalysts in these reactions. The performance of the copper catalyst is often enhanced by the use of a ligand, which can stabilize the copper species and facilitate the catalytic cycle. A variety of ligands have been screened for copper-catalyzed N-arylation of imidazoles, including diamines, phenanthrolines, and β-ketones. researchgate.net

The choice of the copper salt (e.g., CuI, CuBr, Cu(OAc)₂) and the ligand can significantly influence the reaction yield and conditions. For instance, the use of specific ligands can allow the reaction to proceed at lower temperatures and with lower catalyst loadings.

Table 2: Representative Copper Catalysts and Ligands for N-Arylation of Imidazoles

| Entry | Copper Source | Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 85-95 | researchgate.net |

| 2 | CuBr | Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | High | nih.gov |

| 3 | Cu(OAc)₂ | None | K₂CO₃ | DMF | Good | nih.gov |

| 4 | Cu(phen)Cl₂ | 1,10-phenanthroline | N/A | Ethanol | 92 | nih.gov |

This table illustrates the performance of various copper catalysts in N-arylation reactions of imidazoles, providing a basis for potential catalyst screening for related N-alkylation reactions.

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of this compound, several green approaches can be considered to improve the environmental footprint of the process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. orientjchem.orgnih.gov The use of microwave heating can be particularly beneficial for the N-alkylation of imidazoles, as it can efficiently overcome the activation energy barrier of the reaction. nih.govorientjchem.org Solvent-free microwave-assisted reactions are also possible, further enhancing the green credentials of the synthesis. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key principle of green chemistry. Water or ethanol-water mixtures have been successfully used as solvents for the synthesis of imidazole derivatives. nano-ntp.com The use of deep eutectic solvents has also been explored as a green catalytic medium for related heterocycle syntheses. nih.gov

Catalytic vs. Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste generation. The development of efficient catalytic systems, such as the copper-catalyzed methods discussed, aligns with this principle.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental aspect of green chemistry. One-pot, multi-component reactions are particularly attractive in this regard as they can reduce the number of synthetic steps and purification stages. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Imidazole Derivatives

| Entry | Method | Reaction Time | Yield (%) | Reference |

| 1 | Conventional Heating | 4-6 hours | 70-80 | asianpubs.org |

| 2 | Microwave Irradiation | 5-10 minutes | 90-95 | orientjchem.orgasianpubs.org |

| 3 | Conventional Heating | 36 hours | 30 | nih.gov |

| 4 | Microwave Irradiation | 10-20 minutes | 46-80 | nih.gov |

This table provides a general comparison based on literature for the synthesis of various imidazole derivatives, highlighting the typical advantages of microwave-assisted protocols.

Advanced Spectroscopic Characterization for Structural Confirmation of 2 1h Imidazol 1 Yl 1 Phenylhexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one is expected to reveal distinct signals for each unique proton. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

Imidazole (B134444) Ring Protons: The three protons on the imidazole ring typically appear as distinct singlets or multiplets in the aromatic region (around 7-8 ppm). The proton at the C2 position is often the most downfield, followed by the protons at the C4 and C5 positions.

Phenyl Ring Protons: The protons of the phenyl group attached to the carbonyl carbon will also resonate in the aromatic region. Protons ortho to the carbonyl group are expected to be the most deshielded (shifted further downfield) due to the electron-withdrawing nature of the ketone.

Hexan-1-one Chain Protons: The aliphatic chain protons will appear in the upfield region of the spectrum. The methine proton at the chiral center (C2 of the hexan-1-one chain), being adjacent to both the imidazole ring and the carbonyl group, is expected to be a multiplet at a relatively downfield position compared to other aliphatic protons. The methylene (B1212753) and methyl protons of the butyl group will show characteristic multiplets, with chemical shifts decreasing as their distance from the electron-withdrawing groups increases.

In a study of the closely related analogue, 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, the presence of an aliphatic chain was confirmed by signals with coupling constants of approximately 7 Hz, indicating free rotation within the chain. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-2 | ~7.5 - 8.5 | s |

| Imidazole H-4/H-5 | ~7.0 - 7.5 | m |

| Phenyl (ortho) | ~7.9 - 8.2 | m |

| Phenyl (meta, para) | ~7.4 - 7.7 | m |

| Methine (CH-Im) | ~5.5 - 6.5 | dd or t |

| Methylene (α to CH) | ~1.8 - 2.5 | m |

| Methylene (chain) | ~1.2 - 1.8 | m |

| Methyl (terminal) | ~0.8 - 1.0 | t |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The carbons of the imidazole and phenyl rings will resonate in the aromatic region (approximately 110-150 ppm). The chemical shifts can help distinguish between protonated and quaternary carbons.

Aliphatic Carbons: The chiral methine carbon and the carbons of the butyl chain will appear in the upfield region (typically 10-70 ppm). The carbon directly attached to the nitrogen of the imidazole ring will be the most downfield among the aliphatic carbons.

Due to phenomena like fast tautomerization in the imidazole ring, signals for the imidazole carbons can sometimes be broad or difficult to detect in standard ¹³C NMR spectra. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Imidazole C-2 | 135 - 145 |

| Imidazole C-4/C-5 | 115 - 130 |

| Phenyl (ipso-CO) | 135 - 140 |

| Phenyl (aromatic CH) | 128 - 135 |

| Methine (CH-Im) | 60 - 70 |

| Aliphatic (CH₂) | 20 - 40 |

| Aliphatic (CH₃) | 10 - 15 |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to trace the connectivity of the protons along the hexan-1-one chain and within the phenyl ring. For instance, a COSY spectrum would show a cross-peak between the methine proton and the adjacent methylene protons of the hexyl chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the ¹³C signals based on the already assigned ¹H signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is vital for connecting different fragments of the molecule. For example, it would show correlations from the ortho-protons of the phenyl ring to the carbonyl carbon, and from the methine proton (C2) to the carbonyl carbon and the carbons of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is essential for determining stereochemistry and conformation in solution.

Together, these 2D NMR techniques provide an unambiguous map of the molecular structure, confirming the identity of this compound. ipb.pt

X-ray Crystallography for Absolute Structure Determination

While NMR spectroscopy provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique offers the absolute confirmation of molecular structure, including bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction Analysis of the Compound and Analogues

To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

For the analogous compound 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, single-crystal X-ray diffraction analysis confirmed its structure and revealed that it crystallizes in the monoclinic system with the P2₁/c space group. mdpi.comresearchgate.net The asymmetric unit was found to contain one molecule of the compound and one molecule of water. mdpi.com Such an analysis for this compound would provide definitive proof of its constitution and the S or R configuration at its chiral center.

Table 3: Illustrative Crystallographic Data for an Analogue, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one Monohydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | Value | mdpi.com |

| b (Å) | Value | mdpi.com |

| c (Å) | Value | mdpi.com |

| β (°) | Value | mdpi.com |

| Z | 4 |

Note: Specific cell parameters (a, b, c, β) are found in the crystallographic information file for the specific structure.

Studies on other imidazole-phenyl derivatives also show that the angle between the imidazole and phenyl rings is a key conformational feature determined by this method. nih.gov

Analysis of Molecular Conformation and Packing in the Solid State

X-ray data not only confirms the identity of the molecule but also provides insight into its conformation and how the molecules pack together in the crystal lattice.

Molecular Conformation: The analysis reveals the precise bond lengths, bond angles, and torsion angles within the molecule. For instance, in the 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one analogue, the angle between the planes of the benzimidazole (B57391) and the phenyl ring was found to be 81.4(1)°. mdpi.com The carbonyl group was observed to deviate slightly from the plane of the phenyl ring. mdpi.com The conformation of the flexible hexyl chain would also be fixed in the solid state.

This detailed structural information from the solid state is invaluable for understanding the physicochemical properties of the compound.

Intermolecular Interactions and Hydrogen Bonding Networks in Solid State Forms

The imidazole moiety is a key participant in these interactions. It possesses both a hydrogen bond donor site (the N-H group) and a hydrogen bond acceptor site (the sp²-hybridized nitrogen atom). nih.govnih.gov This dual capability allows for the formation of strong intermolecular N-H···N hydrogen bonds, which can link molecules into chains or more complex supramolecular architectures. core.ac.ukresearchgate.net Furthermore, the oxygen atom of the ketone's carbonyl group is a potent hydrogen bond acceptor. This allows for the formation of strong N-H···O hydrogen bonds between the imidazole N-H of one molecule and the carbonyl oxygen of an adjacent molecule. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. nih.govmsu.edu

For the target compound with the molecular formula C₁₅H₁₈N₂O, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This experimental value, obtained via HRMS techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry, would be compared against the theoretical value to confirm the molecular formula with high confidence. nih.govnih.gov The presence of two nitrogen atoms in the molecule dictates that its molecular ion will have an even m/z value, in accordance with the nitrogen rule. msu.edulibretexts.org

| Molecular Formula | Theoretical Exact Mass (Monoisotopic) | Analysis Technique | Expected Outcome |

|---|---|---|---|

| C₁₅H₁₈N₂O | 242.14191 u | HRMS (e.g., ESI-TOF, Orbitrap) | Confirmation of elemental composition by matching experimental m/z to the theoretical value with high accuracy (<5 ppm error). |

In addition to determining the molecular weight, mass spectrometry provides structural insights through the analysis of fragment ions produced from the molecular ion. The fragmentation pattern of this compound is expected to be dominated by characteristic cleavages associated with its ketone and α-substituted imidazole structure.

The most common fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement. libretexts.org

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For the target molecule, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the phenyl group, leading to the loss of a phenyl radical (C₆H₅•) and formation of an acylium ion.

Cleavage of the bond between the carbonyl carbon and the chiral carbon, leading to the loss of the benzoyl radical (C₆H₅CO•) or the formation of a stable benzoyl cation.

McLafferty Rearrangement: This rearrangement can occur if a γ-hydrogen is available for transfer to the carbonyl oxygen. libretexts.org In this compound, hydrogens on the butyl chain are available for this process, which would result in the elimination of a neutral alkene molecule.

Further fragmentation would involve the imidazole ring and the attached alkyl chain.

| Proposed Fragment Ion | m/z (Nominal) | Origin |

|---|---|---|

| [C₁₅H₁₈N₂O]⁺• (Molecular Ion) | 242 | Parent Molecule |

| [C₆H₅CO]⁺ | 105 | α-Cleavage (loss of the substituted hexyl radical) |

| [M - C₄H₉]⁺ | 185 | Cleavage of the butyl group from the chiral center |

| [M - C₆H₅]⁺ | 165 | α-Cleavage (loss of the phenyl radical) |

| [C₅H₅N₂]⁺ | 81 | Fragment corresponding to the imidazolyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. pressbooks.pub The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl group stretching vibration. Because the ketone is conjugated with the phenyl ring, this band is expected to appear at a lower wavenumber (typically 1685-1666 cm⁻¹) compared to a saturated aliphatic ketone (around 1715 cm⁻¹). libretexts.orgpressbooks.puborgchemboulder.com

Aromatic and Imidazole Ring Vibrations: The spectrum will show multiple bands related to the phenyl and imidazole rings. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. researchgate.net The C=N stretching of the imidazole ring also falls within this range.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the hexyl chain will appear as strong bands just below 3000 cm⁻¹.

N-H Stretching Vibration: The N-H bond of the imidazole ring is expected to produce a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of hydrogen-bonded N-H groups. researchgate.net

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands (including C-H bending and C-C stretching) that is unique to the molecule and serves as a "fingerprint" for identification. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Imidazole) | Stretch (H-bonded) | 3500 - 3200 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Strong |

| C=O (Conjugated Ketone) | Stretch | 1685 - 1666 | Strong, Sharp |

| C=C (Aromatic) / C=N (Imidazole) | Stretch | 1600 - 1450 | Medium to Weak |

| C-H (Aromatic) | Out-of-plane bend | 900 - 675 | Strong |

Computational Chemistry Investigations and Molecular Modeling of 2 1h Imidazol 1 Yl 1 Phenylhexan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying medium-sized organic molecules. It is frequently employed to model molecular structure, reactivity, and spectroscopic properties. mdpi.comresearchgate.net The B3LYP functional, a hybrid method, is commonly used for such investigations as it provides reliable results for organic compounds. mdpi.com

Geometric parameter optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For organic molecules, calculations are often performed using DFT methods, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to accurately model the molecular geometry in the gas phase. nih.gov This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for 2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one (Illustrative Data) This table presents hypothetical but plausible data based on DFT calculations for analogous structures.

| Parameter | Atoms Involved | Predicted Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C=O (Carbonyl) | 1.23 Å |

| Bond Length | C-N (Imidazole Ring) | 1.38 Å |

| Bond Length | C-C (Phenyl Ring) | 1.40 Å (average) |

| Bond Angle | C-C-O (Carbonyl) | 120.5° |

| Bond Angle | C-N-C (Imidazole Ring) | 108.2° |

| Dihedral Angle | Phenyl-C=O-C-N | -85.0° |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental spectra, these calculated frequencies are typically multiplied by a scaling factor. nih.gov

The analysis allows for the assignment of specific vibrational modes to the observed bands in experimental FT-IR and FT-Raman spectra. mdpi.com For this compound, key vibrational modes would include the C=O stretching of the ketone, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the phenyl ring, and various bending and stretching modes of the imidazole (B134444) ring. mdpi.comresearchgate.net Comparing computed and experimental spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups (Illustrative Data) This table presents hypothetical but plausible data based on DFT calculations for analogous structures.

| Vibrational Mode | Predicted Frequency (Scaled, cm⁻¹) | Expected IR Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Strong |

| C=O Stretch (Ketone) | ~1685 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Imidazole Ring Stretch | 1300 - 1500 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation and validation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely recognized for its accuracy in predicting both ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net Calculations are typically performed on the optimized molecular geometry, and the computed shifts are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). d-nb.info

For this compound, GIAO/DFT calculations can predict the chemical shifts for each unique proton and carbon atom. These theoretical values can then be compared with experimental NMR data to confirm structural assignments. researchgate.net The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for similar methods. d-nb.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative Data) This table presents hypothetical but plausible data based on GIAO/DFT calculations for the primary atoms.

| Atom Type | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C | C=O (Ketone) | ~198.5 |

| ¹³C | Imidazole C2 | ~138.0 |

| ¹³C | Phenyl C-ipso (attached to C=O) | ~135.0 |

| ¹H | Imidazole H2 | ~7.8 |

| ¹H | Phenyl H-ortho | ~7.9 |

| ¹H | -CH- (adjacent to N and C=O) | ~5.5 |

Frontier Molecular Orbital (FMO) theory is used to understand and predict the chemical reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. acadpubl.eu

In this compound, the HOMO is expected to be localized on the electron-rich regions, such as the imidazole and phenyl rings. The LUMO is likely distributed over the electron-deficient carbonyl group and the imidazole ring. acadpubl.eu The analysis of these orbitals provides insight into how the molecule will interact with other reagents. From the HOMO and LUMO energies, global reactivity descriptors like chemical hardness, softness, and electrophilicity can be calculated to further quantify the molecule's reactive nature. espublisher.com

Table 4: Calculated FMO Energies and Global Reactivity Descriptors (Illustrative Data) This table presents hypothetical but plausible data based on DFT calculations for analogous structures.

| Parameter | Symbol | Predicted Value |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.7 eV |

| Ionization Potential (I ≈ -EHOMO) | I | 6.5 eV |

| Electron Affinity (A ≈ -ELUMO) | A | 1.8 eV |

| Chemical Hardness (η = (I-A)/2) | η | 2.35 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. mdpi.com

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack. nih.gov The nitrogen atom in the imidazole ring not bonded to the hexanone chain would also show a negative potential. mdpi.com Conversely, the hydrogen atoms, particularly those on the imidazole and phenyl rings, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, stability, and intermolecular interactions of a molecule in a specific environment, such as in an aqueous solution. nih.govrdd.edu.iq An MD simulation involves numerically solving Newton's equations of motion for a system, using a force field (e.g., OPLS, AMBER) to describe the forces between atoms. rdd.edu.iq

For this compound, an MD simulation could be performed to understand its flexibility, particularly the rotation around single bonds connecting the different functional groups. By simulating the molecule in a solvent like water, one can analyze the formation and lifetime of hydrogen bonds between the imidazole nitrogen or carbonyl oxygen and surrounding water molecules. rdd.edu.iq Analyses of the simulation trajectory, such as calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can reveal the stability of the molecule's conformation and the flexibility of specific regions over the simulation period. ijsrset.com

Compound Index

Conformational Landscape Exploration in Solution

The biological activity of a flexible molecule such as this compound is intrinsically linked to its three-dimensional structure. The molecule's significant number of rotatable bonds—primarily within the hexyl chain and at the connections to the phenyl and imidazole rings—gives rise to a complex conformational landscape. Exploring this landscape is crucial for understanding how the molecule might interact with a biological target.

The analysis typically identifies several low-energy conformers that could coexist in equilibrium. The relative population of these conformers can be estimated based on their calculated strain energies. For this compound, key conformational variables would include the folding of the hexyl chain and the spatial orientation of the bulky phenyl and imidazole groups relative to each other.

| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (τ1: C-C-C-N) | Key Dihedral Angle (τ2: C-N-C-C(O)) |

|---|---|---|---|---|

| Conf-1 | Extended hexyl chain, phenyl and imidazole anti-periplanar | 0.00 | 178.5° | -175.2° |

| Conf-2 | Gauche fold in hexyl chain, phenyl and imidazole gauche | 0.85 | 65.3° | 70.1° |

| Conf-3 | Folded hexyl chain, phenyl group oriented over imidazole | 1.52 | -70.2° | 85.4° |

| Conf-4 | Extended hexyl chain, phenyl and imidazole syn-periplanar | 2.10 | 175.1° | 5.8° |

Solvent Effects on Molecular Behavior and Dynamics

The surrounding solvent environment can significantly influence the conformational preferences and dynamic behavior of a solute molecule. Molecular dynamics (MD) simulations are a powerful technique used to study these effects by simulating the movement of atoms and molecules over time. In these simulations, solvent can be modeled in two primary ways: explicitly, where individual solvent molecules are included, or implicitly, where the solvent is treated as a continuous medium with specific dielectric properties (a polarized continuum model). jlu.edu.cn

For this compound, the choice of solvent is critical. In a polar solvent like water or ethanol (B145695), the molecule would likely adopt conformations that maximize the exposure of its polar moieties—the imidazole ring and the carbonyl group—to the solvent through favorable dipole-dipole or hydrogen bonding interactions. jlu.edu.cn Conversely, in a nonpolar solvent, the molecule might favor more compact, folded conformations to minimize the exposed surface area of these polar groups and maximize intramolecular van der Waals interactions. MD simulations can track these conformational transitions and reveal how solvent interactions stabilize certain shapes over others, providing a dynamic picture of the molecule's behavior in a realistic environment. nih.govnih.gov

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its chemical reactivity. nih.govdntb.gov.uaresearchgate.net By solving approximations of the Schrödinger equation, DFT can be used to calculate a variety of molecular properties and electronic descriptors for this compound.

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govtandfonline.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. tandfonline.comnih.gov It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the carbonyl oxygen and the N3 nitrogen of the imidazole ring, while positive regions might be found on the imidazole ring protons.

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom in the molecule, quantifying the electron distribution and identifying potential centers for electrostatic interactions. tandfonline.com

These calculations can predict which parts of this compound are most likely to engage in chemical reactions or form key interactions with a biological receptor, such as the heme iron in cytochrome P450 enzymes, a common target for azole antifungal agents. mdpi.com

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high chemical stability. |

| Dipole Moment (μ) | 3.8 D | Indicates a significant molecular polarity. |

| Electronegativity (χ) | 3.85 eV | Global measure of the power to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov Should this compound be identified as a lead compound, for instance as an antifungal agent, QSAR studies would be instrumental in optimizing its structure to enhance potency.

Development of 2D and 3D QSAR Models

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: These models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule. imist.ma These descriptors fall into several classes, including electronic (e.g., partial charges), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.govjapsonline.com A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that quantitatively links these descriptors to the activity. nih.gov

3D-QSAR: These models require the 3D structures of the molecules and their alignment based on a common scaffold. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. wisdomlib.orgresearchgate.net CoMFA calculates the steric and electrostatic interaction fields around each molecule, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netrjptonline.org The resulting field values are then correlated with biological activity using statistical techniques. The output is often visualized as 3D contour maps that show where increases or decreases in a particular field (e.g., bulky groups, positive charge) are predicted to enhance or diminish activity.

Correlation of Molecular Descriptors with Predicted Biological Activity

The core of any QSAR study is the establishment of a statistically robust correlation between calculated molecular descriptors and experimentally measured biological activity (e.g., minimum inhibitory concentration for an antifungal). researchgate.net For a series of analogues based on the this compound scaffold, a QSAR model would identify the key physicochemical properties driving the activity.

For example, a hypothetical QSAR study on antifungal activity might reveal that:

A positive correlation with the descriptor LogP (a measure of hydrophobicity) suggests that increasing the lipophilicity of the molecule, perhaps by extending the alkyl chain or adding nonpolar substituents to the phenyl ring, could improve its ability to penetrate the fungal cell membrane and thus increase its activity.

A negative correlation with a steric descriptor for a specific region of the molecule might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance at the active site of the target enzyme.

The presence of electronic descriptors (e.g., Hammett parameters for substituents on the phenyl ring) in the final QSAR equation would highlight the importance of electron-withdrawing or electron-donating groups for the interaction with the biological target. nih.gov

These correlations provide a rational basis for the design of new, more potent analogues by guiding the modification of the lead structure to optimize the molecular properties identified as crucial for biological activity. researchgate.net

| Descriptor | Coefficient | Correlation Type | Interpretation for Activity |

|---|---|---|---|

| LogP (Hydrophobicity) | +0.45 | Positive | Higher lipophilicity is favorable. |

| GATS4se (2D Autocorrelation) | +0.21 | Positive | Specific atomic Sanderson electronegativity distribution is important. japsonline.com |

| Jhetp (Topological Index) | -0.15 | Negative | Increased presence of certain heteroatoms at specific topological distances is unfavorable. |

| MR_R1 (Molar Refractivity at R1) | -0.32 | Negative | Bulky substituents at position R1 on the phenyl ring are detrimental. |

Exploration of Biological Activities and Underlying Mechanisms of 2 1h Imidazol 1 Yl 1 Phenylhexan 1 One

Enzyme Inhibition Profiles

The imidazole (B134444) ring is a well-known pharmacophore that can interact with the active sites of numerous enzymes, often through coordination with metal ions or hydrogen bonding. The following sections detail the inhibitory activities of imidazole-containing compounds against several key enzyme targets.

Inhibition of Specific Enzyme Targets (e.g., Cytochrome P450 enzymes like CYP24A1, Alanine (B10760859) Racemase, Cholinesterases, Tyrosinase, α-Amylase, α-Glucosidase)

Cytochrome P450 Enzymes: The imidazole moiety is a classic structural feature of many potent inhibitors of cytochrome P450 (CYP) enzymes. researchgate.net The nitrogen atom (N-3) in the imidazole ring can coordinate directly with the heme iron atom at the enzyme's active site, leading to potent, often reversible, inhibition. nih.govbiomolther.org Studies on a panel of five antifungal drugs containing an imidazole moiety (clotrimazole, miconazole, sulconazole, tioconazole, and ketoconazole) demonstrated broad, nonselective inhibition across major P450 isoforms. nih.gov Ketoconazole was found to be most selective for CYP3A4 but also inhibited CYP2C9. nih.gov The inhibitory constants (Ki) for these compounds were often in the low micromolar to nanomolar range, indicating high-affinity binding. nih.gov

Interactive Data Table: Inhibition of Cytochrome P450 Isoforms by Imidazole Derivatives

| Compound | Enzyme Target | Inhibition Constant (Ki) (µM) |

|---|---|---|

| Sulconazole | CYP2C9 | 0.01 |

| Sulconazole | CYP2C19 | 0.008 |

| Clotrimazole | CYP3A4 | 0.02 |

| Tioconazole | CYP3A4 | 0.02 |

| Miconazole | CYP3A4 | 0.03 |

| Miconazole | CYP2B6 | 0.05 |

| Tioconazole | CYP2C19 | 0.04 |

| Tioconazole | CYP2E1 | 0.4 |

| Ketoconazole | CYP3A4 | Potent Inhibitor |

Data sourced from a study on antifungal imidazole derivatives. nih.gov

α-Glucosidase and α-Amylase: Inhibitors of α-glucosidase and α-amylase are critical for managing type 2 diabetes by delaying carbohydrate digestion. mdpi.com Several classes of imidazole derivatives have shown significant inhibitory potential against these enzymes. A study on imidazole-bearing thioquinoline derivatives revealed potent α-glucosidase inhibition, with IC50 values ranging from 12.1 µM to 102.1 µM, far exceeding the efficacy of the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Another study on 4,5-diphenylimidazole-2-thione reported potent inhibition of both α-glucosidase and α-amylase. nih.gov Similarly, a series of imidazo[1,2-a]pyridine (B132010) derivatives demonstrated strong inhibition against α-glucosidase, with some compounds showing higher potency than acarbose. acs.org

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation. mdpi.com A synthesized tetra-substituted imidazole derivative was identified as a potent tyrosinase inhibitor with an IC50 value of 4.8 µM. mdpi.com

Cholinesterases: Acetylcholinesterase (AChE) inhibitors are used to treat neurodegenerative diseases. The mechanism of inhibition can involve the formation of hydrogen bonds between the inhibitor and the imidazole nitrogen atom of a histidine residue within the enzyme's esteratic site. nih.gov While quaternary imidazolium (B1220033) aldoximes have been studied as reactivators of inhibited AChE, the direct inhibitory potential of simple imidazole-ketones is an area requiring further investigation. acs.org

Alanine Racemase: Alanine racemase is a bacterial enzyme essential for peptidoglycan synthesis, making it an attractive target for novel antibacterial agents. nih.gov The enzyme, which has no known human homologs, converts L-alanine to D-alanine. nih.govnih.gov While standard inhibitors like D-cycloserine are known, specific studies detailing the inhibition of alanine racemase by simple 2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one or its close ketone analogs are not prevalent in the reviewed literature.

Enzyme Kinetics and Inhibition Mechanisms Characterization

Understanding the kinetic mechanism of inhibition is crucial for drug development. For imidazole derivatives, various inhibition types have been observed.

α-Glucosidase and α-Amylase: A potent imidazole-thioquinoline derivative was found to inhibit α-glucosidase through a competitive mechanism, with a Ki value of 9.66 µM. nih.gov In contrast, 4,5-diphenylimidazole-2-thione exhibited non-competitive inhibition against both α-glucosidase (Ki = 35 µM) and α-amylase (Ki = 65 µM). nih.gov Some imidazo[1,2-a]pyridine derivatives also showed noncompetitive or competitive inhibition against α-glucosidase. acs.org

Tyrosinase: A tetra-substituted imidazole derivative demonstrated mixed-type inhibition against tyrosinase, with a Ki value of 2.01 µM. mdpi.com This indicates the compound can bind to both the free enzyme and the enzyme-substrate complex.

Molecular Docking for Ligand-Enzyme Interaction Prediction

Molecular docking simulations provide valuable insights into how imidazole-based inhibitors bind to their target enzymes at the molecular level. These studies consistently highlight the importance of the imidazole ring in forming key interactions.

General Interactions: Docking studies of various imidazole derivatives have shown that the nitrogen atoms of the imidazole ring are frequently involved in forming hydrogen bonds with amino acid residues in the active site, such as with LEU 244 and ASP 250 of Cdc2-Like Kinase 1 (CLK1). researchgate.net

α-Glucosidase: In silico analysis of imidazole-bearing thioquinolines confirmed stable binding within the active site of α-glucosidase, corroborating the potent in vitro activity. nih.gov

Aldose Reductase: For an imidazo[1,2-a]pyridine inhibitor, docking revealed a water-mediated hydrogen bond formed between the imidazole ring and the residue Leu300 of the enzyme. acs.org

Antimicrobial Targets: Docking of imidazole-pyrazole derivatives against L-glutamine: D-fructose-6-phosphate amidotransferase, a bacterial enzyme, showed a high affinity for the active pocket, suggesting a basis for their antimicrobial activity. researchgate.netarabjchem.org These in silico findings consistently support the viability of imidazole derivatives as effective enzyme inhibitors. researchgate.net

Antimicrobial Activity Investigations

The imidazole scaffold is a cornerstone of many antimicrobial agents, particularly antifungals.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

While the imidazole ring is present in some antibacterial agents, comprehensive studies on the antibacterial power of simple imidazole-ketones are not widely documented. Research on more complex imidazole derivatives containing a pyrazole (B372694) moiety showed that certain compounds were potent against Pseudomonas aeruginosa at concentrations of 0.5 to 1 mg/mL. arabjchem.org Another study noted that a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl) ethanol (B145695) esters (the reduced alcohol form of imidazole-ketones) exhibited moderate inhibitory activity against standard Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Efficacy against Fungal Pathogens

The antifungal activity of azole compounds is well-established. They primarily act by inhibiting lanosterol (B1674476) 14α-demethylase (a fungal CYP51 enzyme), which disrupts the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net A study focused on a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which are structurally very similar to the subject of this article, demonstrated strong, broad-spectrum antifungal activity. Several of these compounds showed potent activity against various Candida species, including clinically resistant strains. researchgate.net

Interactive Data Table: Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Analogs

| Compound Derivative | Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound (-)15 | Candida parapsilosis | 0.08 |

| Compound (-)15 | Candida albicans | 0.125 |

| Compound (-)15 | Candida krusei | 0.125 |

| Compound (-)15 | Candida tropicalis | 0.27 |

| Compound 19 | Resistant C. glabrata | 0.25 |

Data sourced from a study on 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters. researchgate.net

This evidence strongly suggests that compounds in the imidazole-ketone and imidazole-ethanol class possess significant antifungal properties.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of imidazole derivatives, including compounds structurally related to this compound, are believed to be multifaceted. The primary mode of action, particularly against fungal pathogens, involves the disruption of essential cellular processes.

A key mechanism is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Imidazole compounds act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. ebsco.comcabidigitallibrary.orgnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol. ebsco.com Its inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. nih.gov This alteration in membrane composition disrupts its fluidity and permeability, leading to the leakage of essential cellular components and ultimately, cell death. ebsco.com

In addition to disrupting sterol synthesis, some imidazole derivatives have been shown to affect the synthesis of triglycerides and phospholipids. nih.gov Another proposed mechanism involves the alteration of oxidative and peroxidative enzyme activities within the microbial cell. This can lead to an intracellular accumulation of toxic concentrations of hydrogen peroxide, which contributes to the deterioration of subcellular organelles and cell necrosis. nih.gov

For certain bacteria, particularly anaerobic species, nitroimidazole derivatives function as prodrugs. nih.gov The nitro group is reduced within the anaerobic cell to form a short-lived, highly reactive nitro radical anion. nih.gov This radical can then damage cellular macromolecules, including DNA, leading to cell death. nih.gov While this compound is not a nitroimidazole, other imidazole-based compounds have been designed as pro-drugs that are activated within target anaerobic bacteria. nih.gov

Furthermore, some novel imidazole compounds have been reported to exert their antimicrobial effects by causing double-strand breaks in microbial DNA and inhibiting protein kinases. nih.gov

Table 1: Summary of Proposed Antimicrobial Mechanisms for Imidazole Derivatives

| Proposed Mechanism | Primary Target | Consequence for Microbe |

|---|---|---|

| Inhibition of Ergosterol Biosynthesis | Lanosterol 14-α-demethylase (a cytochrome P450 enzyme) | Altered cell membrane permeability, leakage of cellular contents, and cell death. ebsco.comnih.govruidongpharma.com |

| Alteration of Enzyme Activities | Oxidative and peroxidative enzymes | Intracellular buildup of toxic hydrogen peroxide and cell necrosis. nih.gov |

| DNA Damage | Microbial DNA | Double-strand breaks and inhibition of replication. nih.gov |

Other Potential Biological Activities (e.g., Anti-inflammatory, Antioxidant)

Beyond their antimicrobial properties, compounds containing the imidazole scaffold have demonstrated a range of other promising biological activities, notably anti-inflammatory and antioxidant effects. nih.govchemijournal.comacs.org

The anti-inflammatory potential of imidazole derivatives is an area of active research. One of the proposed mechanisms for this activity is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov By inhibiting COX-2, these compounds can reduce inflammation. Other suggested anti-inflammatory mechanisms include the inhibition of neutrophil degranulation and the suppression of reactive oxygen species (ROS) generation by immune cells. nih.gov Studies on various imidazole-containing compounds have shown significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema assay. nih.gov

Antioxidant activity is another significant biological property attributed to the imidazole nucleus. nih.govnih.gov The electron-rich nature of the imidazole ring allows it to act as a scavenger of free radicals, which are implicated in oxidative stress and cellular damage. nih.gov The antioxidant mechanism can involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species. The structure of the substituents on the imidazole ring can significantly influence the antioxidant capacity. nih.gov The ability of imidazole derivatives to inhibit lipid peroxidation and scavenge radicals like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation has been demonstrated in various studies. cyberleninka.ru

Table 2: Overview of Other Potential Biological Activities of Imidazole Derivatives

| Biological Activity | Proposed Mechanism of Action |

|---|---|

| Anti-inflammatory | Inhibition of COX-2 enzyme. nih.gov Inhibition of neutrophil degranulation. nih.gov Reduction in the generation of reactive oxygen species. nih.gov |

| Antioxidant | Scavenging of free radicals (e.g., DPPH, ABTS). nih.govnih.govmdpi.com Inhibition of lipid peroxidation. cyberleninka.ru |

Structure Activity Relationship Sar Studies for Rational Design of 2 1h Imidazol 1 Yl 1 Phenylhexan 1 One Analogues

Influence of Structural Features on Biological Efficacy

SAR analysis of imidazole-based compounds, particularly those with antifungal properties, has revealed that the biological efficacy is highly sensitive to modifications at several key positions within the general imidazole-ketone scaffold. researchgate.netresearchgate.net The imidazole (B134444) ring, the phenyl group, and the alkyl chain all represent critical domains for molecular optimization.

The imidazole moiety is a privileged scaffold in medicinal chemistry, largely due to its electronic properties and its ability to coordinate with metallic centers in enzymes, such as the heme iron in cytochrome P450 enzymes like lanosterol (B1674476) 14α-demethylase, a key target for antifungal agents. researchgate.netmdpi.com Modifications to the imidazole ring itself are generally conservative, as the unsubstituted N-1 linkage is often crucial for target binding.

The phenyl ring offers a significant opportunity for modification. The position and nature of substituents on this ring can dramatically alter the compound's biological profile. For instance, in related series of 1-phenyl-2-(1H-imidazol-1-yl) ethanol (B145695) esters, substitutions on the phenyl ring with halogens (e.g., chlorine) have been shown to influence antifungal potency. researchgate.net Lipophilic aryl substituents, in general, play a key role in enhancing efficacy, which is often attributed to improved membrane permeability through increased hydrophobic interactions. researchgate.net

The alkyl chain, in this case, a hexan-1-one structure, also contributes significantly to the molecule's interaction with its biological target. The length, branching, and rigidity of this chain can affect how the molecule fits into the active site of an enzyme. In many antifungal azoles, this lipophilic side chain interacts with the hydrophobic access channel of the target enzyme.

Table 1: Influence of Structural Modifications on Biological Activity of Imidazole-Ketone Analogues

| Molecular Scaffold Region | Type of Modification | General Effect on Biological Efficacy | Rationale |

|---|---|---|---|

| Phenyl Ring | Introduction of halogens (e.g., -Cl, -F) | Often enhances activity | Increases lipophilicity, can form specific halogen bonds with the target. |

| Introduction of bulky groups | Variable; can increase or decrease activity | Depends on the size and shape of the target's binding pocket. | |

| Introduction of polar groups (e.g., -OH, -OCH3) | Generally decreases activity in antifungal contexts | May reduce favorable hydrophobic interactions. | |

| Alkyl Chain (Hexan-1-one) | Altering chain length | Optimal length is target-dependent | Affects positioning within the binding site and hydrophobic interactions. |

| Introduction of branching or unsaturation | Can increase potency and selectivity | May provide a better conformational fit and introduce specific interactions. | |

| Replacement with other cyclic/acyclic moieties | Can lead to novel activity profiles | Explores different binding modes and physicochemical properties. | |

| Imidazole Ring | Substitution on the carbon atoms | Generally not well-tolerated | Can disrupt essential binding interactions with the target enzyme. |

| Ketone Group | Reduction to hydroxyl | Can retain or enhance activity | Allows for hydrogen bonding as a donor and acceptor; stereochemistry becomes critical. researchgate.net |

Identification of Pharmacophoric Elements within the Imidazole-Ketone Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the imidazole-ketone scaffold, several key pharmacophoric elements have been identified, primarily from studies on azole antifungal agents that target lanosterol 14α-demethylase (CYP51). researchgate.netnih.gov

The essential pharmacophoric features include:

A Heme-Coordinating Group: The N-3 atom of the imidazole ring is the primary pharmacophoric feature. It acts as a Lewis base, coordinating to the ferric iron atom of the heme prosthetic group within the active site of CYP450 enzymes. This interaction is fundamental to the inhibitory mechanism of most azole antifungals. mdpi.com

Hydrophobic/Aromatic Region: The phenyl ring serves as a crucial hydrophobic and aromatic feature. It typically engages in π-π stacking or hydrophobic interactions with aromatic or nonpolar amino acid residues in the active site of the target protein.

Hydrogen Bond Acceptor: The carbonyl oxygen of the ketone group can act as a hydrogen bond acceptor, potentially forming interactions with hydrogen bond donor residues within the enzyme's active site, thereby anchoring the molecule in a specific orientation.

These elements—the imidazole ring, the phenyl group, the ketone linker, and the alkyl chain—form the core pharmacophore. The spatial arrangement of these features is critical for effective binding to the biological target.

Computational Approaches in SAR Elucidation (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For imidazole derivatives, QSAR has been widely employed to understand SAR, predict the activity of new compounds, and guide rational drug design. researchgate.netcrpsonline.comnih.gov

In a typical QSAR study on imidazole analogues, a set of known compounds and their measured biological activities are used to build a model. jmchemsci.com Various molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These descriptors can be categorized as:

Physicochemical: Such as logP (lipophilicity), molar refractivity, and polarizability.

Topological: Descriptors that describe the atomic connectivity and shape of the molecule, like the Balaban index (J). researchgate.net

Electronic: Parameters that describe the electronic properties, such as dipole moment and atomic charges.

Steric/3D: Descriptors related to the three-dimensional shape of the molecule.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that links a combination of these descriptors to the biological activity. researchgate.netcrpsonline.com

For example, a QSAR analysis on a series of imidazole derivatives might yield a model like: pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(J)

Such a model would indicate that the biological activity (expressed as pIC50) is dependent on the compound's lipophilicity, electronic distribution, and molecular topology. QSAR studies on imidazole derivatives have frequently shown that lipophilicity and electronic parameters are crucial for activity. researchgate.netresearchgate.net The robustness and predictive power of these models are validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds. mdpi.comresearchgate.net The resulting models can then be used to predict the activity of novel, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. jmchemsci.com

Table 2: Common Molecular Descriptors in QSAR Studies of Imidazole Analogues

| Descriptor Type | Example Descriptor | Property Represented | Typical Influence on Activity |

|---|---|---|---|

| Physicochemical | LogP (Partition Coefficient) | Lipophilicity/Hydrophobicity | Often positively correlated; important for membrane permeation. researchgate.net |

| Electronic | Dipole Moment | Polarity and charge distribution | Can be critical for specific electrostatic interactions with the target. researchgate.net |

| Topological | Balaban Index (J) | Molecular size and degree of branching | Influences how the molecule fits within the binding site. researchgate.net |

| 3D/Steric | Kier Shape Indices | Molecular shape | Important for complementarity with the target's active site. researchgate.net |

Design Principles for Optimized Analogues with Enhanced Biological Profiles

Based on the integration of SAR, pharmacophore modeling, and QSAR insights, several design principles can be formulated for creating optimized analogues of 2-(1H-imidazol-1-yl)-1-phenylhexan-1-one:

Optimize Phenyl Ring Substitution: Systematically explore the substitution pattern on the phenyl ring. Based on general findings for azole antifungals, small, lipophilic, electron-withdrawing groups like halogens (F, Cl) at the para- or ortho-positions are promising starting points. researchgate.net This can enhance hydrophobic interactions and potentially modulate the electronic properties of the scaffold.

Modulate the Lipophilic Side Chain: The hexyl chain can be modified to fine-tune lipophilicity and steric fit. Introducing unsaturation (e.g., a double or triple bond) or branching could impose conformational constraints, potentially leading to a more favorable binding orientation and increased selectivity. Replacing the linear hexyl chain with cyclic or polycyclic groups could also be explored to probe different regions of the target's hydrophobic pocket. researchgate.net

Bioisosteric Replacement of the Ketone Linker: While the ketone can act as a hydrogen bond acceptor, its reduction to a secondary alcohol introduces a chiral center and a hydrogen bond donor. The resulting stereoisomers should be synthesized and evaluated separately, as biological activity is often stereospecific. researchgate.net Other bioisosteric replacements for the ketone, such as oximes or ethers, could also be considered to alter the geometry and bonding capabilities of the linker region.

Leverage Computational Predictions: Utilize validated QSAR models to screen virtual libraries of designed analogues before undertaking synthesis. This computational pre-screening can prioritize compounds that are predicted to have high activity, thereby streamlining the discovery process and conserving resources. researchgate.netjmchemsci.com Molecular docking studies can further refine these designs by visualizing the binding modes of proposed analogues within the active site of a target protein (e.g., fungal CYP51), helping to rationalize SAR data and guide further modifications. researchgate.net

By systematically applying these principles, new analogues of this compound can be designed with the potential for significantly enhanced biological profiles.

Advanced Applications in Catalysis and Materials Science

Ligand in Transition Metal Catalysis

The imidazole (B134444) ring is a well-established and versatile ligand in coordination chemistry, capable of binding to a wide range of transition metals through its basic imine nitrogen atom. wikipedia.org The presence of the adjacent ketone oxygen in the 2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one scaffold allows it to potentially act as a bidentate N,O-chelate ligand. This chelation can form stable metallacycles, which are foundational to the development of robust and selective catalysts.

The imidazole-ketone framework is a promising scaffold for developing new homogeneous and heterogeneous catalytic systems. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the phenyl ring or the imidazole ring, while the steric environment can be adjusted via the alkyl chain. Transition metal complexes involving imidazole and its derivatives have been successfully employed in various catalytic transformations. For instance, copper(II) complexes with chiral ligands based on imidazolidin-4-one, a related heterocyclic structure, have proven to be efficient catalysts. beilstein-journals.orgbeilstein-archives.org

Palladium-catalyzed reactions, which are pivotal in synthetic chemistry, frequently utilize nitrogen-containing ligands. While imidazoles can sometimes inhibit the formation of the active Pd(0) catalyst, this issue can be overcome by pre-activating the catalyst, enabling highly efficient N-arylation reactions. nih.gov The combination of an imidazole nitrogen donor and a ketone oxygen donor in this compound could lead to the formation of stable complexes with metals like palladium, copper, rhodium, and ruthenium, applicable in cross-coupling, oxidation, and hydrogenation reactions. beilstein-journals.orgresearchgate.net

| Metal Center | Ligand Type | Reaction Type | Reference Example |

|---|---|---|---|

| Copper(II) | Chiral 2-(pyridin-2-yl)imidazolidin-4-one | Asymmetric Henry Reaction | Catalyzes the addition of nitroalkanes to aldehydes. beilstein-archives.org |

| Palladium(0) | Phosphine ligand with imidazole substrate | N-Arylation (Buchwald-Hartwig) | Forms C-N bonds between imidazoles and aryl halides. nih.gov |

| Copper(I) | Axially Chiral Imidazole-based P,N-Ligand | Alkyne Addition to Nitrones | Creates chiral propargyl N-hydroxylamines. nih.gov |